molecular formula C15H26N2O2 B10971251 1,5-Di(piperidin-1-yl)pentane-1,5-dione

1,5-Di(piperidin-1-yl)pentane-1,5-dione

Cat. No.: B10971251
M. Wt: 266.38 g/mol
InChI Key: CAUGTWZECNLVLG-UHFFFAOYSA-N
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Description

1,5-Di(piperidin-1-yl)pentane-1,5-dione is an organic compound with the molecular formula C15H26N2O2 It is characterized by the presence of two piperidine rings attached to a pentane backbone with ketone functionalities at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di(piperidin-1-yl)pentane-1,5-dione typically involves the reaction of glutaric anhydride with piperidine under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of a solvent such as toluene or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Di(piperidin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,5-Di(piperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-Di(piperidin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Di(morpholin-4-yl)pentane-1,5-dione: Similar structure with morpholine rings instead of piperidine.

    1,5-Di(pyrrolidin-1-yl)pentane-1,5-dione: Contains pyrrolidine rings instead of piperidine.

    1,5-Di(azepan-1-yl)pentane-1,5-dione: Features azepane rings instead of piperidine.

Uniqueness

1,5-Di(piperidin-1-yl)pentane-1,5-dione is unique due to its specific combination of piperidine rings and ketone functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

1,5-di(piperidin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C15H26N2O2/c18-14(16-10-3-1-4-11-16)8-7-9-15(19)17-12-5-2-6-13-17/h1-13H2

InChI Key

CAUGTWZECNLVLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCC(=O)N2CCCCC2

Origin of Product

United States

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